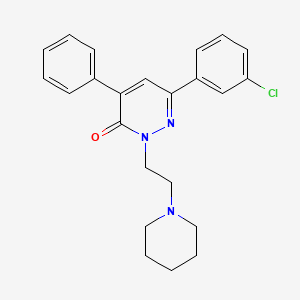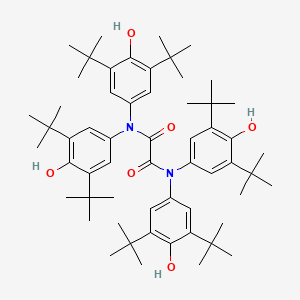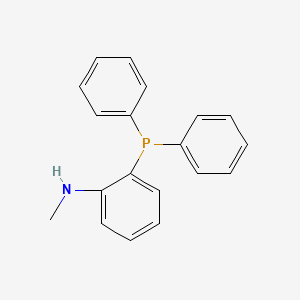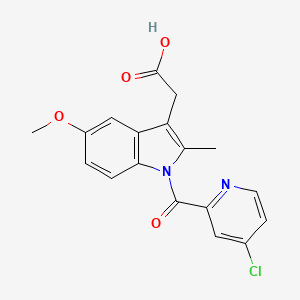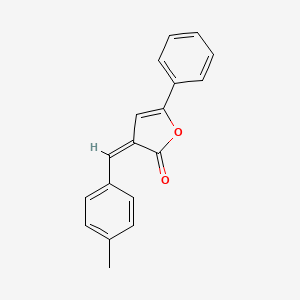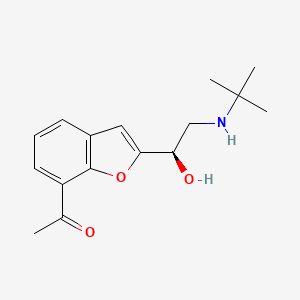
(R)-1-(2-(2-(tert-Butylamino)-1-hydroxyethyl)benzofuran-7-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-(2-(tert-Butylamino)-1-hydroxyethyl)benzofuran-7-yl)ethanone is a synthetic organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-(2-(tert-Butylamino)-1-hydroxyethyl)benzofuran-7-yl)ethanone typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of the tert-Butylamino Group: This step may involve nucleophilic substitution reactions where a tert-butylamine is introduced.
Final Coupling: The final step involves coupling the benzofuran derivative with ethanone under specific conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The tert-butylamino group can participate in substitution reactions, potentially leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran ketones, while reduction may produce benzofuran alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(2-(2-(tert-Butylamino)-1-hydroxyethyl)benzofuran-7-yl)ethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, ®-1-(2-(2-(tert-Butylamino)-1-hydroxyethyl)benzofuran-7-yl)ethanone could be explored as a lead compound for the development of new drugs. Its structure may be optimized to enhance its therapeutic efficacy and reduce side effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ®-1-(2-(2-(tert-Butylamino)-1-hydroxyethyl)benzofuran-7-yl)ethanone would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran Derivatives: Compounds such as 2-(2-benzofuranyl)-2-propanol and 2-(2-benzofuranyl)ethanol share structural similarities with ®-1-(2-(2-(tert-Butylamino)-1-hydroxyethyl)benzofuran-7-yl)ethanone.
tert-Butylamino Compounds: Compounds like tert-butylamine and its derivatives also share the tert-butylamino group.
Uniqueness
What sets ®-1-(2-(2-(tert-Butylamino)-1-hydroxyethyl)benzofuran-7-yl)ethanone apart is its specific combination of the benzofuran ring, tert-butylamino group, and hydroxyl group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H21NO3 |
|---|---|
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
1-[2-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-1-benzofuran-7-yl]ethanone |
InChI |
InChI=1S/C16H21NO3/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4/h5-8,13,17,19H,9H2,1-4H3/t13-/m1/s1 |
Clé InChI |
UJFKLSLVTSFAQN-CYBMUJFWSA-N |
SMILES isomérique |
CC(=O)C1=CC=CC2=C1OC(=C2)[C@@H](CNC(C)(C)C)O |
SMILES canonique |
CC(=O)C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




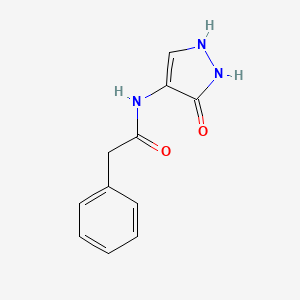
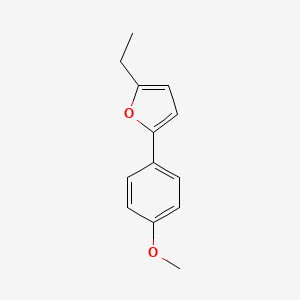
![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)
![5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903698.png)
